tert-Butyl 3-methylene-2-oxopyrrolidine-1-carboxylate
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Overview
Description
1,1-Dimethylethyl 3-methylene-2-oxo-1-pyrrolidinecarboxylate is a pyrrolidine derivative with a methylene group at the 3rd position, a keto group at the 2nd position, and a tert-butyl ester group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine or its derivatives as starting materials.
Ketone Formation: The formation of the keto group at the 2nd position can be done using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: The addition of the tert-butyl ester group can be performed using tert-butanol (C4H9OH) and an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production involves optimizing these reactions to achieve high yields and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the keto group.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: Substitution reactions can occur at the methylene and keto positions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Pyrrolidine derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Diverse derivatives with different substituents at the methylene and keto positions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Pyrrolidine derivatives are studied for their antimicrobial, antifungal, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as antimalarial and anti-inflammatory agents. Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1-Dimethylethyl 3-methylene-2-oxo-1-pyrrolidinecarboxylate exerts its effects involves interactions with biological targets such as enzymes and receptors. The specific molecular pathways depend on the biological context and the derivatives formed.
Comparison with Similar Compounds
Pyrrolidine: The parent compound without substitutions.
3-Methylene-2-oxo-pyrrolidine: Similar structure but without the tert-butyl ester group.
2-Oxo-pyrrolidine: Similar structure but without the methylene group.
Uniqueness: The presence of both the methylene and keto groups in the same molecule provides unique chemical reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
tert-butyl 3-methylidene-2-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h1,5-6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDZKDRWTRIEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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